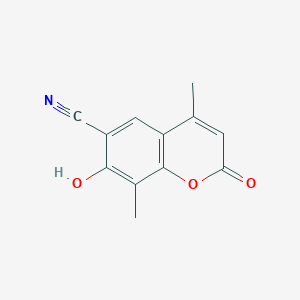

6-Cyano-7-hydroxy-4,8-dimethylcoumarin

Description

6-Cyano-7-hydroxy-4,8-dimethylcoumarin is a synthetic coumarin derivative characterized by a cyano (-CN) group at the 6-position, hydroxyl (-OH) at the 7-position, and methyl (-CH₃) groups at the 4- and 8-positions on its aromatic core. This modification likely influences its photophysical properties (e.g., fluorescence quantum yield, absorption/emission wavelengths) and biochemical interactions, such as enzyme inhibition or binding affinity .

The molecular formula of 6-Cyano-7-hydroxy-4,8-dimethylcoumarin can be inferred as C₁₂H₉NO₃ (based on the addition of a cyano group to 7-Hydroxy-4,8-dimethylcoumarin, C₁₁H₁₀O₃ ), yielding an approximate molecular weight of 215.2 g/mol.

Properties

CAS No. |

101994-23-4 |

|---|---|

Molecular Formula |

C12H9NO3 |

Molecular Weight |

215.2 g/mol |

IUPAC Name |

7-hydroxy-4,8-dimethyl-2-oxochromene-6-carbonitrile |

InChI |

InChI=1S/C12H9NO3/c1-6-3-10(14)16-12-7(2)11(15)8(5-13)4-9(6)12/h3-4,15H,1-2H3 |

InChI Key |

XAZQZKKQXOIMAO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=C(C(=C2C)O)C#N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C(=C2C)O)C#N |

Other CAS No. |

101994-23-4 |

Synonyms |

6-cyano-7-hydroxy-4,8-dimethylcoumarin CHDMC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The cyano group in 6-Cyano-7-hydroxy-4,8-dimethylcoumarin is a stronger electron-withdrawing group than the fluorine atoms in 6,8-Difluoro-7-hydroxy-4-methylcoumarin. This increases the compound’s polarity and may redshift its UV-Vis absorption/emission spectra compared to the fluorinated analog . The absence of electron-withdrawing groups in 7-Hydroxy-4,8-dimethylcoumarin results in lower polarity and reduced fluorescence intensity .

Biological Activity: Fluorinated coumarins (e.g., 6,8-Difluoro-7-hydroxy-4-methylcoumarin) exhibit enzyme-inhibiting properties due to fluorine’s ability to form hydrogen bonds with biological targets . The cyano group may offer similar or enhanced interactions, depending on the target’s active site.

Research Findings and Implications

- Fluorescence Applications: The cyano group’s electron-withdrawing nature may enhance the Stokes shift and photostability of 6-Cyano-7-hydroxy-4,8-dimethylcoumarin compared to its non-cyano analogs, making it a candidate for intracellular imaging .

- Enzyme Inhibition: Fluorinated coumarins are established inhibitors of kinases and proteases . By analogy, the cyano derivative could target similar pathways but with altered potency due to differences in electronic and steric profiles.

Notes

Direct experimental data on 6-Cyano-7-hydroxy-4,8-dimethylcoumarin is sparse in the provided evidence; properties are inferred from structural analogs .

The National Institute of Standards and Technology (NIST) provides authoritative data on 7-Hydroxy-4,8-dimethylcoumarin, underscoring its utility as a reference compound .

Fluorinated coumarins highlight the importance of halogen substituents in drug design, a principle that may extend to cyano-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.